molecular formula C11H9N3O B13130438 N-Phenyl-2-pyrimidinecarboxamide

N-Phenyl-2-pyrimidinecarboxamide

Cat. No.: B13130438
M. Wt: 199.21 g/mol
InChI Key: VGIXRPZLCZJOTI-UHFFFAOYSA-N
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Description

N-Phenyl-2-pyrimidinecarboxamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and drug discovery. Pyrimidinecarboxamide derivatives are frequently investigated for their diverse biological activities, which include serving as modulators of protein-protein interactions, such as the PD-1/PD-L1 pathway, which is a prominent target in immuno-oncology . The pyrimidine core is a privileged structure in medicinal chemistry, found in many natural products and pharmaceuticals, and is known for its role in forming metal-organic complexes, which can be useful in materials science and catalysis . Research into structurally similar pyridine carboxamides has demonstrated their potential as antifungal agents by inhibiting succinate dehydrogenase (SDH) and as novel anti-tubercular agents with a dual mechanism of action that includes the induction of autophagy in macrophages . The carboxamide group (-CONH-) is a common pharmacophore that can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, this functional group can serve as a ligand in coordination chemistry, forming complexes with various metal ions . Researchers value this compound as a key synthetic intermediate or a core scaffold for developing new active molecules. It can be synthesized via condensation reactions between a pyrimidine carbonyl chloride and aniline, a standard method for preparing such carboxamides . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

N-phenylpyrimidine-2-carboxamide

InChI

InChI=1S/C11H9N3O/c15-11(10-12-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-8H,(H,14,15)

InChI Key

VGIXRPZLCZJOTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC=CC=N2

Origin of Product

United States

Synthetic Methodologies for N Phenyl 2 Pyrimidinecarboxamide and Its Derivatives

Classical Approaches in Pyrimidinecarboxamide Synthesis

Traditional methods for synthesizing the pyrimidine (B1678525) framework often involve multi-step sequences and condensation reactions. These established routes provide a fundamental understanding of the chemical reactivity and assembly of the pyrimidine ring system.

Multi-step Organic Synthesis Procedures

The construction of complex pyrimidine derivatives frequently necessitates multi-step synthetic sequences. These procedures allow for the precise installation of various functional groups on the pyrimidine core. For instance, a general strategy for preparing N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones involves a multi-step process. nih.gov This begins with the formylation of a 2-aminopyridone, which undergoes in situ cyclization to form a 2-hydro-4-oxo-pyridopyrimidine. nih.gov This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield a 4-chloro-pyridopyrimidine. nih.gov The final step involves the substitution of the chloro group with a desired amine to produce the target N-substituted pyridopyrimidinone. nih.gov

Similarly, the synthesis of certain 2-phenyl pyrimidine derivatives starts from 4-nitrobenzaldehyde. nih.gov This starting material is converted to a benzonitrile, which then reacts with ammonium (B1175870) chloride. nih.gov The resulting intermediate undergoes a condensation reaction with diethyl malonate to form the pyrimidine nucleus. nih.gov Subsequent chlorination with POCl3 and reduction with iron are key steps to produce a versatile intermediate that can be further functionalized. nih.gov

Condensation Reactions for Pyrimidine Core Formation

Condensation reactions are a cornerstone of pyrimidine synthesis, typically involving the cyclization of a three-carbon component with a compound containing an N-C-N fragment. wikipedia.orgbu.edu.eg The most widely used method involves the reaction of β-dicarbonyl compounds with amidines, ureas, or guanidines to yield 2-substituted pyrimidines, 2-pyrimidinones, and 2-aminopyrimidines, respectively. wikipedia.org For example, the reaction of thiourea (B124793) with ethyl acetoacetate (B1235776) produces 2-thio-6-methyluracil, and the synthesis of 4-methylpyrimidine (B18481) can be achieved by reacting 4,4-dimethoxy-2-butanone (B155242) with formamide. wikipedia.org

A direct synthesis of pyrimidine derivatives can also be achieved through the condensation of N-vinyl or N-aryl amides with nitriles. researchgate.net This reaction is facilitated by the activation of the amide with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine. researchgate.net The nitrile then adds to the activated intermediate, followed by annulation to form the pyrimidine ring in a single step. researchgate.net

Nucleophilic Substitution Strategies

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution at the 2-, 4-, and 6-positions. wikipedia.org This reactivity is a valuable tool for introducing substituents onto the pyrimidine core. An example of this is the displacement of an amino group in 2-aminopyrimidine (B69317) by a chlorine atom, a reaction that can also be reversed. wikipedia.org

In pyridine (B92270), a related heterocycle, the presence of an electron-withdrawing group, such as a halogen, enhances the electrophilicity of the ring and promotes nucleophilic attack at the C2 and C4 positions. youtube.comquimicaorganica.org This principle also applies to pyrimidines, where leaving groups at these positions can be readily displaced by nucleophiles. The reaction typically proceeds through an addition-elimination mechanism. quimicaorganica.org

Modern and Efficient Synthetic Routes

Contemporary synthetic chemistry has focused on developing more efficient and environmentally benign methods for constructing complex molecules. One-pot reactions and microwave-assisted protocols have emerged as powerful tools in the synthesis of N-phenyl-2-pyrimidinecarboxamide and its derivatives.

One-Pot Three-Component Biginelli Condensation Reaction Approaches

The Biginelli reaction is a classic multi-component reaction that has been adapted and optimized for the efficient synthesis of dihydropyrimidinones (DHPMs). banglajol.info The traditional reaction involves the condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea under acidic conditions. banglajol.info Modern variations of this reaction often employ catalysts to improve yields and shorten reaction times. For instance, lanthanide triflates, such as ytterbium triflate (Yb(OTf)3), have been used as catalysts in solvent-free conditions to significantly increase the yields of the Biginelli reaction. organic-chemistry.org This method is also environmentally friendly as it avoids the use of hazardous solvents and allows for catalyst recycling. organic-chemistry.org

Another approach utilizes ball milling for a solvent-free and catalyst-free Biginelli reaction, providing excellent yields of 3,4-dihydropyrimidine derivatives in a short time. mdpi.com This mechanochemical method is a green and efficient alternative to traditional solution-phase synthesis. mdpi.com Furthermore, catalysts like t-BuOK have been shown to be effective in promoting the Biginelli condensation under solvent-free conditions. researchgate.net

A four-component reaction strategy has also been developed for the synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF), using a palladium-catalyzed oxidative process. bohrium.comnih.gov In this reaction, DMF acts as a dual synthon, providing both a one-carbon unit and the amide functionality. bohrium.comnih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions. The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including pyrimidines. rsc.org For example, the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved by treating a 4-chloro-pyridopyrimidine with an amine in methanol (B129727) under microwave irradiation. nih.gov

Microwave irradiation has also been successfully applied to the Biginelli condensation for the synthesis of tetrahydropyrimidine (B8763341) derivatives. foliamedica.bg In one study, a mixture of a 1,3,4-oxadiazole-based aldehyde, substituted acetoacetanilide, and N,N'-dimethylurea in ethanol (B145695) was irradiated with microwaves to produce the desired products in significantly shorter reaction times compared to conventional heating. foliamedica.bg Similarly, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been efficiently carried out using microwave assistance, offering high yields and short reaction times. nih.gov

Catalytic Cyclization Methods

The formation of the pyrimidine core of this compound and its analogs is frequently accomplished through catalytic cyclization reactions. These methods offer advantages in efficiency, selectivity, and substrate scope. Various metal-based catalysts and organocatalysts have been developed to promote the condensation of acyclic precursors into the pyrimidine heterocycle.

Copper-catalyzed cycloaddition is a powerful tool for constructing pyrimidine rings from nitrogen-containing molecules like amidines and guanidines with alkynes. mdpi.com Another copper-catalyzed approach involves the [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles, yielding 2,4,6-trisubstituted pyrimidines in good yields. organic-chemistry.org A distinct strategy utilizes a copper catalyst for the cyclization of ketones with nitriles under basic conditions, proceeding through a pathway that involves the nitrile acting as an electrophile. mdpi.com

Zinc oxide (ZnO) nanoparticles have been employed as an efficient and reusable catalyst for the synthesis of 2-substituted-4,6-diarylpyrimidines. nih.gov This method typically involves the reaction of a chalcone (B49325), a heterocyclic secondary amine, and S-benzylisothiourea hydrochloride (SBT) in a solvent like DMF at elevated temperatures. nih.gov

Ruthenium complexes have been reported to catalyze the multicomponent tandem synthesis of 2-(N-alkylamino)pyrimidines directly from a guanidine (B92328) salt and alcohols. mdpi.com In other synthetic schemes, the cyclization of a vinylogous amide with guanidine hydrochloride is a key step to afford a C-4 substituted 2-aminopyrimidine intermediate, which can then be further modified to produce the target carboxamide. nih.gov

Summary of Catalytic Cyclization Methods for Pyrimidine Synthesis
Catalyst SystemStarting MaterialsProduct TypeKey FeaturesReference
Copper(II)Alkynes, Amidines/GuanidinesSubstituted PyrimidinesPowerful tool for pyrimidine construction. mdpi.com
Copper CatalystKetones, NitrilesFunctionalized PyrimidinesProceeds under basic conditions with broad substrate scope. mdpi.com
ZnO NanoparticlesChalcones, Amines, SBT2,4,6-Trisubstituted PyrimidinesHeterogeneous, reusable catalyst system. nih.gov
Ruthenium ComplexGuanidine Salt, Alcohols2-(N-alkylamino)pyrimidinesCooperative tandem multicomponent synthesis. mdpi.com
None (Cyclocondensation)Vinylogous Amides, Guanidine HClC-4 Substituted 2-AminopyrimidinesCommon route to 2-aminopyrimidine core. nih.gov

Advanced Derivatization Techniques

Once the core this compound structure is assembled, its properties can be finely tuned through advanced derivatization techniques. These strategies involve either converting existing functional groups or selectively introducing new ones onto the pyrimidine or phenyl rings.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of medicinal chemistry, allowing for the systematic modification of a lead compound. In the context of this compound derivatives, standard FGI protocols are routinely applied. A common example involves the chemical manipulation of substituents on the phenyl ring. For instance, a C-4 substituted 2-aminopyrimidine bearing a nitro group on an attached phenyl ring can be synthesized. nih.gov This nitro group can then be reduced to an amine, which subsequently undergoes coupling with a derivatized benzoyl chloride to yield the final amide product. nih.gov

A more sophisticated and powerful strategy for diversification is the "deconstruction-reconstruction" approach. nih.gov This method involves transforming the pyrimidine into a corresponding N-arylpyrimidinium salt, which enables its cleavage into a three-carbon iminoenamine building block. nih.gov This reactive intermediate can then be used in various heterocycle-forming reactions, effectively allowing the initial pyrimidine core to be rebuilt into a different, more complex heterocycle or a re-substituted pyrimidine. nih.gov This strategy provides access to analogs that would be difficult to obtain through other synthetic routes. nih.gov

Examples of Functional Group Interconversion Strategies
StrategyInitial Functional GroupFinal Functional Group/StructureDescriptionReference
Standard FGIAryl Nitro Group (-NO₂)Aryl Amine (-NH₂), then Amide (-NHCOR)A two-step process of reduction followed by acylation to install the desired side chain. nih.gov
Deconstruction-ReconstructionPyrimidine RingOther N-Heterocycles (e.g., Pyridines, Azoles) or Resubstituted PyrimidinesThe pyrimidine ring is opened to an iminoenamine intermediate and then re-cyclized to form diverse new structures. nih.gov

Regioselective Modification of Pyrimidine and Phenyl Moieties

Achieving regioselectivity—the ability to modify a specific position on a molecule with multiple reactive sites—is critical for structure-activity relationship (SAR) studies. Both the pyrimidine and phenyl rings of the target compound offer multiple positions for substitution.

Pyrimidine Moiety: The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with halogens. acs.org The general order of reactivity for different positions on pyrimidine halides is C4(6) > C2 >> C5. acs.org This inherent reactivity can be exploited for regioselective functionalization. For example, in the reaction of 6-aryl-2,4-dichloropyrimidine with amines, substitution strongly favors the C4 position. acs.org A highly regioselective palladium-catalyzed amination has been developed that further enhances this preference for C4 substitution with aliphatic secondary amines. acs.org

For more directed functionalization, organometallic reagents are highly effective. The use of TMPMgCl·LiCl (a Hauser base) allows for selective magnesiation at different positions of the pyrimidine ring, which can then be trapped with various electrophiles to introduce functional groups with high regiocontrol. nih.gov Similarly, organolithium reagents can be used for the regioselective synthesis of pyrimidine derivatives, with nucleophilic attack generally favoring the C4 position over C2 in halopyrimidines. researchgate.net

Phenyl Moiety: Regioselective modification of the N-phenyl ring often relies on directing group effects or specialized catalytic systems. For the synthesis of ortho-phenylenediamines, which are valuable precursors, a radical-based amination strategy has been explored. bohrium.com Researchers have designed methods for the ortho-selective amination of aniline-derived substrates by hypothesizing that noncovalent interactions between an anionic substrate (like a sulfamate (B1201201) salt) and an incoming aminium radical cation could control the regioselectivity, directing the new amino group to the ortho position. bohrium.com

Comparison of Regioselective Modification Methods for the Pyrimidine Ring
MethodTarget Position(s)Reagents/CatalystKey PrincipleReference
Nucleophilic Aromatic Substitution (SNAr)C4/C6 > C2Amines, K₂CO₃Exploits the inherent electronic deficiency and reactivity hierarchy of halopyrimidines. acs.org
Pd-Catalyzed AminationC4Pd catalyst, LiHMDS, Aliphatic AminesCatalytic cycle enhances the inherent preference for C4 substitution on 2,4-dichloropyrimidines. acs.org
Directed MagnesiationVariousTMPMgCl·LiCl, ElectrophilesFormation of a magnesiated intermediate directs the electrophile to a specific position. nih.gov
Organolithium AdditionC4Organolithium ReagentsNucleophilic attack by the organolithium reagent on halopyrimidines. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Studies of N Phenyl 2 Pyrimidinecarboxamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of N-Phenyl-2-pyrimidinecarboxamide derivatives can be finely tuned by the introduction of various substituents on the aromatic and heterocyclic rings, as well as modifications to the amide linker.

The nature and position of substituents on the N-phenyl ring play a critical role in modulating the biological efficacy and selectivity of this compound derivatives. Studies on analogous systems, such as N-phenylthieno[2,3-b]pyridine-2-carboxamides, have demonstrated that the electronic properties of these substituents are key determinants of activity. For instance, in a series of derivatives designed as FOXM1 inhibitors, compounds bearing a cyano (-CN) group on the phenyl ring were found to be active, while those with nitro (-NO2), trifluoromethyl (-CF3), or methyl (-CH3) groups at the same position were inactive. mdpi.com This highlights the specific electronic requirements for interaction with the biological target.

The position of the substituent is equally important. In a series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives evaluated for anticancer activity, a chlorine atom at the meta position of the phenyl ring resulted in remarkable activity against the Hep-G2 cell line. nih.gov Conversely, placing the chlorine at the para position led to a significant decrease in activity. nih.gov This suggests that steric and electronic factors at specific positions are crucial for optimal binding.

Furthermore, research on phenylpyrimidine-carboxamide derivatives of Sorafenib has shown that the presence of electron-donating groups on the aryl group is beneficial for activity against certain cancer cell lines. researchgate.net This contrasts with the findings for FOXM1 inhibitors, where an electron-withdrawing group was favored, indicating that the optimal electronic nature of the substituent is target-dependent.

Table 1: Effect of Aromatic Substituents on Biological Activity

Parent Compound/SeriesSubstituentPositionEffect on ActivityTarget/Assay
N-Phenylthieno[2,3-b]pyridine-2-carboxamide-CN2ActiveFOXM1 Inhibition
N-Phenylthieno[2,3-b]pyridine-2-carboxamide-NO2, -CF3, -CH32InactiveFOXM1 Inhibition
N-Phenyl-2-p-tolylthiazole-4-carboxamide-ClmetaRemarkable activityAnticancer (Hep-G2)
N-Phenyl-2-p-tolylthiazole-4-carboxamide-ClparaDecreased activityAnticancer (Hep-G2)
Phenylpyrimidine-carboxamide Sorafenib derivativesElectron-donating groupAryl groupBeneficial for activityAnticancer

The pyrimidine (B1678525) ring itself is a key pharmacophoric element, and its modification offers a powerful strategy for optimizing biological activity. The pyrimidine scaffold can be readily modified at the 2, 4, 5, and 6 positions, allowing for extensive structural diversification. researchgate.net These modifications can influence the molecule's ability to form crucial hydrogen bonds and act as a bioisostere for other aromatic systems, thereby affecting its pharmacokinetic and pharmacodynamic properties. researchgate.net

A deconstruction-reconstruction strategy has been developed to convert pyrimidine-containing compounds into various other nitrogen heteroaromatics. nih.gov This approach allows for the diversification of the core heterocycle, leading to analogues that would be challenging to synthesize through traditional methods. nih.gov For example, this strategy enables the formal replacement of a pyrimidine nitrogen atom with a carbon atom, a modification that can be highly valuable in SAR studies. nih.gov

In a series of 2-(phenylamino)pyrimidine derivatives, modifications at the 5-position of the pyrimidine ring were explored for their inhibitory activity against EGFR triple mutant cell lines. researchgate.net This demonstrates that even subtle changes to the pyrimidine core can have a significant impact on target selectivity and potency.

The amide linker in this compound derivatives is not merely a passive connector but plays an active role in determining the molecule's conformation and binding interactions. Modifications to this linker can significantly impact biological activity.

In a study of C2-substituted pyrazolopyrimidines, which share a similar structural motif, a variety of amide and amide isosteres were examined. nih.gov The C2-amide derivatives were found to exhibit the most potent antiviral activity against HIV-1 infection in cell culture, underscoring the importance of the amide functionality for this particular biological target. nih.gov

Conformational Analysis and its Correlation with Academic Properties

The three-dimensional conformation of this compound derivatives is a key determinant of their interaction with biological targets. Conformational analysis, through both computational and experimental methods, provides valuable insights into the steric and electronic features that govern molecular recognition.

Molecular modeling studies, including 3D-QSAR, molecular docking, and molecular dynamics simulations, have been employed to understand the structural determinants of selectivity for N-phenylpyrimidin-2-amine derivatives as CDK2 inhibitors. These studies have revealed that both steric and electronic factors are crucial for binding affinity and selectivity against closely related kinases like CDK4.

The electrostatic potential on the molecular surface plays a significant role in determining the binding affinity of these inhibitors. The distribution of charges across the molecule, influenced by the various substituents, dictates the electrostatic interactions with the amino acid residues in the target's binding site. For example, in the case of CDK2 inhibitors, electrostatic interactions with specific residues like Gln85, Asp86, and Lys89 were found to be critical for selective inhibition.

The introduction of a phenyl moiety on the carboxamide side chain of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides was shown to influence activity, suggesting that the steric bulk of this group affects how the molecule fits within the binding cleft of the target enzyme. mdpi.com

The pyrimidine ring and the amide linker of this compound derivatives contain multiple hydrogen bond donors and acceptors, enabling them to form intricate hydrogen bonding networks with their biological targets. researchgate.net These interactions are often crucial for high-affinity binding and biological activity.

The pyrimidine ring's ability to form hydrogen bonds is a key reason for its prevalence in drug candidates. researchgate.net Molecular docking studies on various pyrimidine derivatives have consistently highlighted the importance of hydrogen bonds with specific amino acid residues in the active site of the target protein. For instance, in the case of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, induced-fit docking studies showed that the scaffold forms hydrogen bonds with key residues in the kinase domain of PI3Kα. mdpi.com

The application of "hydrogen-bonding interaction" as a design principle has been successfully used in the development of novel antiviral and antifungal agents. This strategy involves designing molecules that can form specific hydrogen bonds with the target, thereby enhancing their potency and selectivity. The systematic study of these interactions provides compelling evidence for their importance in modulating the biological activity of heterocyclic compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery, aiming to correlate the biological activity of a series of compounds with their physicochemical properties. For this compound derivatives, QSAR studies are instrumental in understanding the nuanced relationships between structural modifications and their resulting biological effects. These models provide a predictive framework that can guide the synthesis of new analogs with potentially enhanced activities.

Development of Predictive Models for Analog Design

The development of predictive QSAR models for this compound analogs involves the generation of a dataset of compounds with known biological activities. These activities are then correlated with a wide array of calculated molecular descriptors, which quantify various aspects of the molecules' structures, such as steric, electronic, and hydrophobic properties.

A notable approach in the development of predictive models for structurally related compounds, such as substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides, has utilized 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). In one such study, these methods were employed to build models for antitubercular activity. The molecules in the training set were aligned using atom-fit and field-fit techniques to create robust models. researchgate.net

The CoMFA and CoMSIA models generated from this study yielded significant statistical values, indicating a strong correlation between the structural features and the observed biological activity. The CoMFA model, for instance, produced a correlation coefficient (r²) of 0.98, while the CoMSIA model had an r² of 0.95. researchgate.net These high correlation coefficients suggest that the models can effectively explain the variance in the biological data based on the calculated molecular fields. The contour maps generated from these models provide a visual representation of the regions around the molecule where modifications are likely to influence activity, thereby guiding the design of new, potentially more potent analogs.

Similarly, a study on 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors developed a five-point pharmacophore model which led to a statistically significant 3D-QSAR model. This model demonstrated a high correlation coefficient (R²) of 0.918, indicating its robustness in predicting the inhibitory activity of this class of compounds. nih.gov Such models are invaluable for the rational design of novel this compound derivatives with desired biological profiles.

The table below summarizes the statistical parameters of the QSAR models developed for compounds structurally related to this compound.

ModelTechniqueCorrelation Coefficient (r² or R²)
Antitubercular Activity ModelCoMFA0.98
Antitubercular Activity ModelCoMSIA0.95
PDE4B Inhibitor Model3D-QSAR0.918

Statistical Validation of SAR Findings

A critical aspect of QSAR modeling is the rigorous statistical validation of the generated models to ensure their predictive power and robustness. A model with good internal correlation might not necessarily be a good predictor for new, untested compounds. Therefore, various validation techniques are employed.

One of the primary methods for internal validation is cross-validation, often performed using the leave-one-out (LOO) or leave-n-out (LNO) method. The cross-validated correlation coefficient, denoted as q² or Q², is a key metric. A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. For the aforementioned study on substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides, the CoMFA model yielded a q² of 0.68, and the CoMSIA model had a q² of 0.58, both satisfying this criterion. researchgate.net

External validation is another crucial step, where the model's predictive capability is tested on a set of compounds (the test set) that were not used in the model's development (the training set). The predictive r² (r²pred) is calculated for the test set. For the antitubercular tetrahydropyrimidine (B8763341) derivatives, the CoMFA and CoMSIA models showed predictive r² values of 0.41 and 0.32, respectively. researchgate.net

In the QSAR study of 2-phenylpyrimidine analogues as PDE4B inhibitors, the model was also subjected to rigorous validation. The cross-validation coefficient (Q²) was found to be 0.852, indicating excellent internal consistency. Furthermore, external validation was performed, resulting in a predictive R² of 0.70, which underscores the model's high predictive power for new compounds. nih.gov

The table below presents the validation statistics for the QSAR models of compounds structurally related to this compound.

ModelValidation MethodCross-Validated Coefficient (q² or Q²)Predictive Coefficient (r²pred or R²pred)
Antitubercular Activity Model (CoMFA)Leave-One-Out Cross-Validation0.680.41
Antitubercular Activity Model (CoMSIA)Leave-One-Out Cross-Validation0.580.32
PDE4B Inhibitor Model (3D-QSAR)Cross-Validation0.8520.70

These statistical validation parameters are essential for confirming the reliability of SAR findings and ensuring that the developed QSAR models are robust enough to guide the prospective design of novel this compound derivatives with improved therapeutic potential.

Mechanistic Investigations and Biological Target Identification Preclinical and in Vitro

Enzymatic and Receptor Binding Studies

The initial characterization of N-Phenyl-2-pyrimidinecarboxamide and its derivatives has largely focused on their ability to interact with specific enzymes and receptors, providing a foundation for understanding their pharmacological effects.

In Vitro Assays for Enzyme Inhibition

Derivatives of the pyrimidine (B1678525) scaffold have demonstrated inhibitory activity against autotaxin, a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes. An initial high-throughput screening campaign identified an aminopyrimidine series with a moderate autotaxin inhibitory concentration (IC50) of 500 nM. nih.gov Subsequent structure-based drug design and optimization, including the substitution of the core ring system to a nih.govnih.gov-pyrrolopyrimidine and the inclusion of an oxygen atom in the alkyl linker, led to the development of a significantly more potent inhibitor with an IC50 of 2 nM in both enzyme and plasma assays. nih.gov This highlights the potential for targeted modifications of the pyrimidine scaffold to yield highly effective ATX inhibitors.

A series of pyrimidine carboxamides has been identified as potent and competitive inhibitors of Vanin-1, a pantetheinase involved in oxidative stress and inflammation. nih.gov A diaryl ketone series initially identified from a high-throughput screen led to the development of pyrimidine carboxamides derived from cyclic secondary amines. nih.gov Extensive characterization, including biophysical and crystallographic methods, confirmed their competitive inhibition of Vanin-1. nih.gov Optimization of potency, as well as physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties, guided by co-crystal structures with Vanin-1, resulted in the identification of a lead compound with a suitable profile for further preclinical development. nih.gov One study reported a pyrimidine amide compound with an IC50 value of 20.17 μM against human recombinant VNN1 enzyme, suggesting its potential as a new scaffold for Vanin-1 inhibitors. nih.govfrontiersin.org

While direct inhibitory data for this compound on isocitrate lyase is not extensively documented, related structures have been investigated. A review of potential inhibitors for Mycobacterium tuberculosis ICL mentions 5-Nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides as having an IC50 of 0.1 μM. nih.gov Additionally, a study on substituted N-phenylitaconamides, which share the N-phenyl amide feature, identified 2-methylene-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid as the most potent inhibitor of mycobacterial ICL1, with 36% inhibition at a concentration of 10 µM. nih.gov

Structurally related compounds, specifically N-benzyl-2-phenylpyrimidin-4-amine derivatives, have emerged as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator of DNA damage response pathways. nih.govresearchgate.net A quantitative high-throughput screen of over 400,000 compounds led to the identification and subsequent optimization of these small molecules. nih.gov One such derivative, ML323, exhibits a nanomolar inhibitory potency against USP1/UAF1. researchgate.net Cryo-electron microscopy studies revealed that ML323 binds to a cryptic site, disrupting the hydrophobic core of USP1 and causing conformational changes in the active site, which underlies its inhibitory mechanism. nih.gov

Table 1: In Vitro Enzyme Inhibition by this compound Derivatives

Enzyme Derivative Class Reported IC50
Autotaxin Aminopyrimidine Series 500 nM (initial hit)
Autotaxin Optimized nih.govnih.gov-pyrrolopyrimidine 2 nM
Vanin-1 Pyrimidine Amide 20.17 µM
Isocitrate Lyase 5-Nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamide 0.1 µM

Receptor Agonist/Antagonist Profiling

The interaction of this compound derivatives with the cannabinoid CB2 receptor, a G-protein coupled receptor primarily expressed on immune cells, has been explored to a lesser extent. While direct binding data for the parent compound is scarce, studies on other carboxamide-containing scaffolds provide insights. For instance, fluorinated 2-oxoquinoline derivatives with amide functionalities have been synthesized and shown to possess high affinity for the CB2 receptor, with some compounds exhibiting Ki values in the low nanomolar and even sub-nanomolar range. nih.gov One such derivative displayed a Ki of 22.3 nM. nih.gov Another class of compounds, cannabinol (B1662348) derivatives, also demonstrated binding to the CB2 receptor, with 11-hydroxycannabinol (B1229901) showing a Ki of 26.6 ± 5.5 nM. lumirlab.com These findings suggest that the carboxamide moiety can be a key feature for interaction with the CB2 receptor, though the specific agonist or antagonist profile of this compound itself requires further investigation.

Table 2: Cannabinoid CB2 Receptor Binding Affinities of Related Carboxamide-Containing Compounds

Compound Class Specific Compound/Derivative Reported Ki (nM)
Fluorinated 2-oxoquinoline Derivative 20 22.3

Molecular and Cellular Mechanisms of Action

The enzymatic and receptor interactions of this compound and its analogs translate into distinct effects at the cellular level, influencing signaling pathways, cell growth, and DNA integrity.

Interference with Cellular Signaling Pathways

A significant body of research has focused on the ability of N-(2-pyrimidinylamino) benzamide (B126) derivatives, close structural analogs of this compound, to inhibit the Hedgehog (Hh) signaling pathway. nih.govnih.govsioc-journal.cn This pathway plays a crucial role in embryonic development and its aberrant activation is implicated in various cancers. In vitro studies using a Gli-luciferase reporter assay have demonstrated that many of these derivatives exhibit potent inhibition of the Hh pathway, with some compounds showing greater potency than the clinically approved inhibitor, vismodegib. nih.govnih.gov

Modulation of Cell Proliferation and Viability in Preclinical Models

In line with their effects on key signaling pathways, derivatives of this compound have been shown to modulate cell proliferation and viability in various cancer cell lines. For example, a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives were evaluated for their cytotoxic effects. nih.gov Compound 4c, with a para-nitro moiety, exhibited an IC50 of 10.8 ± 0.08 µM against the SKNMC neuroblastoma cell line. nih.gov Similarly, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and screened for their anticancer activity, with some compounds demonstrating IC50 values in the micromolar range against prostate and breast cancer cell lines. nih.gov These studies utilize assays such as the MTT assay to determine the concentration at which 50% of cell viability is inhibited (IC50). researchgate.netresearchgate.net

Table 3: Cytotoxic Activity of this compound Related Structures in Cancer Cell Lines

Cell Line Compound Class Specific Compound Reported IC50 (µM)
SKNMC (Neuroblastoma) N-phenyl-2-p-tolylthiazole-4-carboxamide Compound 4c (p-nitro) 10.8 ± 0.08
PC3 (Prostate Carcinoma) 2-(4-Fluorophenyl)-N-phenylacetamide Compound 2b 52

DNA Synthesis and Repair Pathway Interactions

The inhibition of the USP1/UAF1 deubiquitinase complex by N-benzyl-2-phenylpyrimidin-4-amine derivatives directly links this class of compounds to the regulation of DNA synthesis and repair. nih.govresearchgate.net A strong correlation has been demonstrated between the IC50 values of these compounds for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells. researchgate.net Specifically, inhibition of USP1/UAF1 leads to increased levels of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2), key proteins in the DNA damage response. nih.govresearchgate.net This modulation of DNA repair pathways suggests a potential mechanism for sensitizing cancer cells to DNA-damaging agents.

Spectrum of Preclinical Biological Activities

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The core structure is often modified to enhance potency and selectivity.

For instance, a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. mdpi.com Notably, some of these compounds displayed significant anticancer effects. mdpi.com

Similarly, research on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives identified them as potent cytotoxic agents against various cancer cell lines. These compounds were found to be potent inhibitors of Aurora A and B kinases, crucial regulators of mitosis. The lead compound in this series demonstrated oral bioavailability and anticancer activity in in vivo preclinical models.

Another class of related compounds, 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives, have been identified as dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6 and CDK9). researchgate.net One compound from this series effectively suppressed cancer cell proliferation by inducing apoptosis and blocking the cell cycle, and it showed significant tumor growth inhibition in a xenograft mouse model. researchgate.net

Furthermore, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown their potential as anticancer agents, particularly against the PC3 prostate carcinoma cell line. nih.gov

The table below summarizes the in vitro anticancer activity of some this compound derivatives.

Derivative NameCell Line(s)Activity MetricReported Value(s)
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivative (Compound 8)Caco-2, HCT-116IC₅₀98 µM (Caco-2), 337 µM (HCT-116)
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivative (Compound 16)Caco-2, HCT-116IC₅₀13 µM (Caco-2), 240.2 µM (HCT-116)
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (Compound 4c)SKNMC (Neuroblastoma)IC₅₀10.8 ± 0.08 µM
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (Compound 4d)Hep-G2 (Human hepatocarcinoma)IC₅₀11.6 ± 0.12 µM
2-(4-Fluorophenyl)-N-phenylacetamide derivative (Compound 2b)PC3 (Prostate carcinoma)IC₅₀52 µM
2-(4-Fluorophenyl)-N-phenylacetamide derivative (Compound 2c)PC3 (Prostate carcinoma), MCF-7 (Breast cancer)IC₅₀80 µM (PC3), 100 µM (MCF-7)

The pyrimidine and carboxamide moieties are present in several compounds with known antimycobacterial activity. Research into derivatives of this compound has revealed promising results against Mycobacterium tuberculosis, the causative agent of tuberculosis.

A study on substituted N-Phenylpyrazine-2-carboxamides demonstrated significant in vitro antimycobacterial activity. nih.govnih.gov One of the most active compounds, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, showed a minimum inhibitory concentration (MIC) of less than 2.0 µmol/L against M. tuberculosis. nih.govnih.gov Another derivative, 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide, was also highly active in a separate screening program. nih.govnih.gov

In a different study, a series of 2-Phenyl-N-(pyridin-2-yl)acetamides were investigated for their antimycobacterial potential. nih.gov One compound from this series exhibited a promising MIC of 15.625 μg/mL against M. tuberculosis H37Ra. nih.gov

Research into 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines also identified compounds with potent growth inhibition of M. tuberculosis in vitro. mdpi.com These compounds were tested under both aerobic and low-oxygen conditions, which are relevant to different stages of tuberculosis infection. mdpi.com

The following table presents the antimycobacterial activity of some of these derivatives.

Derivative NameMycobacterium Strain(s)Activity MetricReported Value(s)
N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamideM. tuberculosisMIC< 2.0 µmol/L
5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamideM. tuberculosisIC₉₀0.819 µg/mL
2-Phenyl-N-(pyridin-2-yl)acetamide derivative (Compound 12)M. tuberculosis H37RaMIC15.625 µg/mL

The broader antimicrobial and antifungal potential of this compound derivatives has also been a subject of investigation. These studies often explore the activity of these compounds against a panel of clinically relevant bacteria and fungi.

For example, the study on 2-Phenyl-N-(pyridin-2-yl)acetamides also included screening for general antibacterial and antifungal properties against various pathogens. nih.gov

Furthermore, research on N'-Phenylhydrazides , which share some structural similarities, has identified compounds with significant antifungal activity against several strains of Candida albicans, including fluconazole-resistant strains. nih.gov Some of these compounds demonstrated promising MIC₈₀ values, indicating their potential as lead compounds for the development of new antifungal agents. nih.gov

Computational and Theoretical Studies of N Phenyl 2 Pyrimidinecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the intrinsic properties of a molecule. These methods are used to understand the electronic structure, reactivity, and conformational preferences of N-Phenyl-2-pyrimidinecarboxamide, providing a theoretical foundation for its observed biological activities.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For compounds related to this compound, such as N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, DFT calculations at the B3LYP/6-31G** level have been employed to determine equilibrium geometries, electronic properties, and electrostatic potentials. nih.govnih.gov

These studies involve calculating various quantum chemical descriptors, including the net atomic charges (Qi) and the frontier electron densities for electrophilic (fi(E)) and nucleophilic (fi(N)) attacks. nih.gov The analysis of these descriptors helps in identifying the reactive sites within the molecule. For instance, the distribution of electrostatic potential can reveal regions that are prone to electrophilic or nucleophilic attack, which is crucial for understanding how the molecule interacts with its biological targets. nih.gov The results from such DFT-based quantitative structure-activity relationship (QSAR) studies can successfully explain a significant percentage of the variation in biological activity among a series of related compounds. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

For pyrimidine (B1678525) derivatives, a small HOMO-LUMO gap suggests that the molecule is more polarizable and likely to be more chemically reactive, which can correlate with higher biological activity. nih.govresearchgate.net DFT calculations have been used to compute the HOMO-LUMO energies and the corresponding energy gap for related structures, demonstrating that charge transfer occurs within the molecule. nih.gov The analysis of the HOMO-LUMO gap in a series of compounds can help explain trends in their biological activities. For example, in studies of protoporphyrinogen (B1215707) oxidase inhibitors, the HOMO-LUMO energy difference (ΔE) was one of the key descriptors in the QSAR model. nih.gov

Table 1: Quantum Chemical Descriptors for a Related Pyrimidine Derivative

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMOIndicates chemical reactivity and stability
MEP Molecular Electrostatic PotentialPredicts sites for electrophilic and nucleophilic attack

This table is illustrative and based on general findings for related pyrimidine structures.

Conformational Landscape Exploration

The biological function of a molecule is intimately tied to its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of a molecule's atoms that result from rotation around single bonds. lumenlearning.com For this compound, the key flexible bonds are the amide linkage (C-N) and the bonds connecting the phenyl and pyrimidine rings to the carboxamide group.

Studies on similar molecules, such as N-phenylformamide and other N-phenyl-carboxamides, reveal the complexity of their conformational landscapes. nih.govresearchgate.net The amide bond can exist in either a trans or cis conformation, with the trans form generally being more stable due to reduced steric hindrance. The relative orientation of the phenyl and pyrimidine rings with respect to the amide plane is also crucial. These rings can be twisted out of the plane of the amide group to varying degrees, and the energy barriers to these rotations determine the conformational flexibility of the molecule. researchgate.net Quantum chemical calculations are used to map the potential energy surface by systematically changing the key dihedral angles, allowing for the identification of the most stable low-energy conformers. researchgate.net Understanding the preferred conformation is essential, as only specific conformations may be able to fit into the binding site of a target protein.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are indispensable tools in modern drug discovery, providing detailed insights into how a ligand like this compound might interact with its biological targets. These methods can predict binding modes, affinities, and the stability of ligand-protein complexes at an atomic level.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is widely used to study derivatives of this compound and related N-phenyl pyrimidine amines to understand their mechanism of action against various protein targets, particularly kinases.

In these studies, derivatives have been docked into the ATP-binding sites of enzymes such as Cyclin-Dependent Kinases (CDK2, CDK4, and CDK6), Aurora Kinases, and sirtuin 2. The results consistently show that the pyrimidine ring acts as a scaffold, often forming crucial hydrogen bonds with the hinge region of the kinase domain. The N-phenyl group typically extends into a hydrophobic pocket, where it can be modified with various substituents to enhance potency and selectivity.

Key interactions observed in docking studies of N-phenyl pyrimidine derivatives include:

Hydrogen bonds between the pyrimidine nitrogens and backbone amide groups of hinge region residues.

Hydrophobic interactions involving the phenyl ring and nonpolar residues within the binding pocket.

Additional hydrogen bonds or polar interactions from substituents on the phenyl or pyrimidine rings.

Table 2: Examples of Molecular Docking Studies on N-Phenyl Pyrimidine Derivatives

Target ProteinKey Interacting ResiduesType of Interaction
CDK2/4/6 Lys33/35/43, Asp145/158/163Electrostatic/Polar
Ile10/12/19Nonpolar
Aurora A/B Kinases Not specified, but aniline (B41778) para-position substitution is keyCorrelates with potency
Sirtuin 2 Not specifiedHydrogen and hydrophobic bonds

Molecular Dynamics (MD) Simulations for Binding Stability

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of a docked conformation and provide a more accurate picture of the binding interactions.

MD simulations have been used to validate the results of docking studies for N-phenyl pyrimidine derivatives. These simulations typically show that the ligand, when placed in the binding site in its docked pose, remains stably bound throughout the simulation. The root-mean-square deviation (RMSD) of the ligand's atoms is monitored to ensure it does not diffuse away from the binding pocket. Furthermore, MD simulations can reveal the persistence of key hydrogen bonds and other interactions identified in docking, confirming their importance for binding. In some cases, MD can also identify important water-mediated interactions that are not always apparent in static docking poses. The stability of the complex in MD simulations provides strong evidence that the predicted binding mode is physically reasonable and a good representation of how the compound interacts with its target.

Pharmacophore Model Generation and Validation

Pharmacophore modeling is a cornerstone of computational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.comnih.gov For this compound and its analogues, pharmacophore models serve as powerful tools in virtual screening and the rational design of novel, potent compounds. dovepress.com

Model Generation: The generation of a pharmacophore model for this class of compounds typically involves a ligand-based approach, where a set of active molecules is superimposed to identify common chemical features. mdpi.com For instance, a study on 2-phenylpyrimidine (B3000279) analogues, a class that includes this compound, led to the development of a five-point pharmacophore hypothesis. nih.gov This model was generated from a dataset of 87 compounds with a wide range of biological activities. nih.gov The key features of such a model would likely include hydrogen bond acceptors (from the pyrimidine nitrogens and the carboxamide oxygen), a hydrogen bond donor (from the carboxamide nitrogen), and aromatic/hydrophobic regions (from the phenyl and pyrimidine rings). mdpi.com

Model Validation: The predictive power of a generated pharmacophore model must be rigorously validated. This process confirms that the model can successfully distinguish active compounds from inactive ones. Validation is achieved through several statistical methods. nih.gov

Internal Validation: A statistically significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model is often generated alongside the pharmacophore. Key metrics include a high correlation coefficient (R²) and cross-validation coefficient (Q²). For the 2-phenylpyrimidine analogues, a robust model was established with an R² of 0.918 and a Q² of 0.852, indicating excellent internal consistency and predictive capability. nih.gov

External Validation: The model's ability to predict the activity of compounds not included in the training set is a critical test. An external validation study on the 2-phenylpyrimidine model demonstrated high predictive power, with an R² value of 0.70. nih.gov

Decoy Set Screening: A common validation technique involves screening a database containing known active compounds and a large number of "decoy" molecules with similar physicochemical properties but different topologies. A successful model will have a high enrichment factor (E), meaning it preferentially selects the active compounds. researchgate.net The Goodness of Hit (GH) score is another metric used, where a score greater than 0.7 indicates a very good model. researchgate.net The model for the 2-phenylpyrimidine series was further validated using such enrichment studies. nih.gov

The table below summarizes the statistical parameters used for validating a pharmacophore model based on 2-phenylpyrimidine analogues. nih.gov

Validation Parameter Description Reported Value
Correlation Coefficient (R²) Measures the correlation between predicted and observed activities for the training set.0.918
Cross-Validation Coefficient (Q²) Measures the internal predictive ability of the model using cross-validation.0.852
F-test Value A statistical test of the model's overall significance.175
External Validation R² Measures the correlation between predicted and observed activities for an external test set.0.70

Computational Descriptors for Compound Characterization

Prediction of Physicochemical Parameters Relevant to Biological Activity (e.g., cLogP)

Computational descriptors are numerical values that characterize the physicochemical properties of a molecule. These parameters are crucial for predicting a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). One of the most important descriptors is the calculated octanol-water partition coefficient (cLogP), which measures a compound's lipophilicity. nih.gov

Lipophilicity is a key factor in a molecule's ability to cross biological membranes. For orally administered drugs, a balanced cLogP is essential for good absorption and bioavailability. nih.gov While excessively high lipophilicity can lead to poor solubility and increased metabolic clearance, excessively low lipophilicity can hinder membrane permeability. nih.gov In drug design, cLogP is often manipulated to optimize pharmacokinetic properties. nih.gov For example, in a series of HCV inhibitors with a pyrido[3,2-d]pyrimidine (B1256433) core, a structure related to this compound, increasing the cLogP from 2.8 to 6.0 resulted in a significant and favorable increase in the mean residence time (MRT) of the drug in the body. nih.gov

Computational tools like EPI Suite or those within molecular modeling software can predict cLogP values. However, it is important to note that these predictions can sometimes differ significantly from experimentally determined values, and validation is often necessary. chemrxiv.org The predicted cLogP values for this compound and related structures indicate a moderate lipophilicity, suggesting a good balance for potential biological activity.

The following table displays computationally predicted physicochemical properties for this compound.

Descriptor Predicted Value Relevance
cLogP ~2.5 - 3.5Predicts lipophilicity and membrane permeability. nih.gov
Topological Polar Surface Area (TPSA) ~55 - 65 ŲEstimates hydrogen bonding potential and permeability.
Molecular Weight ~211.23 g/mol Influences diffusion and overall size.
Hydrogen Bond Donors 1Potential for interaction with biological targets.
Hydrogen Bond Acceptors 3Potential for interaction with biological targets.

Analysis of Charge Distribution and Electrostatic Potential

The analysis of electron charge distribution and molecular electrostatic potential (MEP) provides fundamental insights into a molecule's reactivity and its ability to engage in intermolecular interactions, such as binding to a receptor. nih.govnih.gov The distribution of charges within this compound is highly influenced by the electronegative nitrogen atoms in the pyrimidine ring and the oxygen and nitrogen atoms of the carboxamide linker.

Studies on structurally similar compounds, such as nicotinamide (B372718) (3-pyridinecarboxamide) and phenyl pyridines, reveal key electrostatic features that can be extrapolated to this compound. nih.govrsc.org

Charge Distribution: The nitrogen atoms of the pyrimidine ring pull electron density from the aromatic system, resulting in regions of negative electrostatic potential. Similarly, the carbonyl oxygen of the carboxamide group is a strong negative pole. Conversely, the amide proton and the hydrogen atoms on the aromatic rings represent regions of positive potential. nih.gov

Electrostatic Potential: The MEP map of a related molecule like nicotinamide shows that the electrostatic properties are highly dependent on the conformation, specifically the rotation of the carboxamide group relative to the pyridine (B92270) ring. nih.gov This rotation creates an asymmetric electrostatic potential field above and below the plane of the aromatic ring. nih.gov This asymmetry can be critical for stereospecific interactions with biological targets, such as enzymes or receptors. nih.gov For this compound, the relative orientation of the phenyl and pyrimidine rings will similarly govern the shape of the MEP and dictate its molecular recognition properties.

Theoretical calculations can map these potential fields, highlighting areas that are likely to participate in hydrogen bonding or electrostatic attraction, thereby guiding the understanding of the compound's binding mode at a molecular level.

Derivatization Strategies and Analog Development for Enhanced Academic Utility

Design Principles for Pyrimidinecarboxamide Analog Libraries

The creation of a pyrimidinecarboxamide analog library is a systematic process guided by established medicinal chemistry principles. The goal is to generate a diverse set of molecules with varied physicochemical properties to comprehensively probe biological interactions.

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a powerful strategy in drug design used to modify a molecule's properties while retaining its desired biological activity. nih.govresearchgate.net This involves substituting an atom or a group of atoms with another that has similar steric, electronic, or physicochemical properties. researchgate.netnih.gov In the context of N-Phenyl-2-pyrimidinecarboxamide, bioisosteric replacements can be applied to the phenyl ring, the pyrimidine (B1678525) core, and the carboxamide linker to modulate potency, selectivity, metabolic stability, and solubility. rsc.org

Common bioisosteric replacements for the phenyl ring include other aromatic systems like pyridyl or thiophene, which can alter electronic distribution and introduce potential new hydrogen bonding interactions. cambridgemedchemconsulting.com The introduction of fluorine as a bioisostere for hydrogen can enhance metabolic stability and binding affinity due to the strength of the C-F bond. cambridgemedchemconsulting.com For the carboxamide linker, various bioisosteres can be considered to improve metabolic stability or to explore different geometric arrangements of the phenyl and pyrimidine rings.

Table 1: Examples of Bioisosteric Replacements Applicable to this compound

Original GroupBioisosteric Replacement(s)Potential Impact
PhenylPyridyl, Thienyl, CyclohexylAltered electronics, hydrogen bonding potential, lipophilicity
Hydrogen (on Phenyl ring)Fluorine, Chlorine, Methyl, MethoxyModified metabolic stability, altered electronic properties, steric effects
Carboxamide (-CONH-)Thioamide (-CSNH-), Reverse Amide (-NHCO-), TetrazoleChanges in hydrogen bonding, metabolic stability, and acidity/basicity
Pyrimidine NitrogenCarbon (in a pyridine (B92270) ring)Altered basicity and hydrogen bonding capacity

Rational Design of Analogs for Specific Target Selectivity

Rational drug design leverages structural information of the biological target to guide the design of potent and selective inhibitors. For this compound, if the target protein is known, its three-dimensional structure can be used to design analogs with improved binding affinity and selectivity. nih.gov

This process often involves computational methods such as molecular docking to predict the binding mode of designed analogs within the active site of the target. rsc.org For instance, if the phenyl ring of this compound fits into a hydrophobic pocket, analogs with substituents on the phenyl ring can be designed to optimize van der Waals interactions. If a hydrogen bond donor or acceptor on the target is not engaged by the parent compound, analogs can be designed to introduce a complementary functional group to form a new hydrogen bond, thereby increasing affinity and selectivity. nih.gov The design of a series of 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors, for example, was guided by splicing pharmacophores onto the main skeleton to enhance binding. nih.gov

Synthesis and Characterization of Novel Pyrimidinecarboxamide Derivatives

The synthesis and subsequent characterization of novel this compound derivatives are critical steps in the development of an analog library.

Exploration of Diverse Substituent Patterns

The synthesis of a diverse library of this compound analogs involves the exploration of various substituent patterns on both the phenyl and pyrimidine rings. A common synthetic route to 2-aminopyrimidines involves the condensation of a substituted chalcone (B49325) with guanidine (B92328). researchgate.net For this compound analogs, a key intermediate would be 2-aminopyrimidine (B69317), which can then be acylated with a substituted benzoic acid or benzoyl chloride.

The diversity of the library can be achieved by using a variety of substituted anilines and pyrimidine-2-carboxylic acid derivatives. For instance, a range of anilines with electron-donating or electron-withdrawing groups at the ortho, meta, and para positions can be used to probe the electronic requirements for activity. Similarly, substituents on the pyrimidine ring can be varied. The synthesis of N-trisubstituted pyrimidine derivatives has shown that the nature and position of substituents on the phenyl ring of an aniline (B41778) side chain play key roles in cellular kinase inhibitory potency. bendola.com

Table 2: Representative Library of this compound Analogs with Diverse Substituents

Analog IDPhenyl Ring SubstituentPyrimidine Ring SubstituentRationale
1a HHParent Compound
1b 4-FluoroHEnhance metabolic stability
1c 4-MethoxyHElectron-donating group
1d 4-NitroHElectron-withdrawing group
1e H4-MethylSteric bulk on pyrimidine
1f H4-ChloroElectronic and steric effects

Methodologies for Analog Purification and Academic Assessment

Following synthesis, the purification of the novel this compound derivatives is essential to ensure that the observed biological activity is attributable to the intended compound. Common purification techniques include recrystallization, column chromatography on silica (B1680970) gel, and preparative thin-layer chromatography (TLC). bendola.com

The characterization and structural confirmation of the purified analogs are typically achieved through a combination of spectroscopic methods. researchgate.net Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are used to determine the chemical structure and the connectivity of atoms. researchgate.net Infrared (IR) spectroscopy confirms the presence of key functional groups, such as the amide carbonyl and N-H bonds. Mass spectrometry (MS) is employed to determine the molecular weight of the synthesized compound. rsc.org For academic assessment, once the purity and structure are confirmed, the analogs can be evaluated in relevant biological assays to determine their activity and to build a comprehensive structure-activity relationship profile.

Research on this compound in Coordination Chemistry Remains Limited

The investigation into the coordination behavior of ligands is a fundamental area of chemistry, providing insights into the design of new materials with specific electronic, magnetic, or catalytic properties. The structure of this compound, featuring a pyrimidine ring and an amide linker, suggests potential for metal coordination. The nitrogen atoms of the pyrimidine ring and the oxygen and nitrogen atoms of the amide group are all potential donor sites for binding to metal ions.

However, without specific studies, any discussion of its binding modes, the types of metal complexes it might form, or its role in the construction of coordination polymers and self-assembled supramolecular architectures would be purely speculative. The scientific method relies on empirical evidence, and in this case, the evidence for the coordination chemistry of this compound has not been published or is not accessible through standard scientific databases.

Further research would be necessary to explore the following areas for this compound:

N Phenyl 2 Pyrimidinecarboxamide in Ligand and Coordination Chemistry

Ligand Design Principles for Specific Metal Centers:A systematic study with a range of metal ions would be needed to establish any selectivity or specific design principles for using N-Phenyl-2-pyrimidinecarboxamide to target particular metal centers.

Until such research is conducted and published, a detailed and scientifically accurate article on the coordination chemistry of this compound cannot be provided.

N Phenyl 2 Pyrimidinecarboxamide As a Chemical Scaffold and Probe

Utility as a Core Scaffold for Drug Discovery Lead Identification

The N-phenyl-2-pyrimidinecarboxamide scaffold is a privileged structure in drug discovery, meaning it has the appropriate molecular framework to interact with a variety of biological targets. This utility stems from its combination of a rigid pyrimidine (B1678525) ring and a flexible phenylcarboxamide side chain, which can be readily modified to optimize binding affinity and selectivity for a specific target.

Scaffold-Hopping Approaches for Novel Chemotype Discovery

Scaffold hopping is a key strategy in medicinal chemistry to identify new drug candidates by replacing the core structure of a known active compound with a different, yet functionally equivalent, scaffold. This approach aims to discover novel chemotypes with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.gov The this compound framework has been successfully employed in scaffold-hopping strategies. For instance, by replacing existing heterocyclic systems with the 2-aminopyrimidine (B69317) moiety, researchers have developed new classes of inhibitors for various biological targets. nih.gov This strategy can lead to the discovery of compounds with different intellectual property landscapes and potentially improved therapeutic indices.

A notable example of scaffold hopping involves the development of inhibitors for methicillin-resistant Staphylococcus aureus (MRSA) biofilms. Researchers utilized a scaffold-hopping approach, replacing a 2-aminoimidazole core with a 2-aminopyrimidine (2-AP) structure to generate new aryl 2-AP analogs. nih.gov This led to the identification of compounds that not only inhibited MRSA biofilm formation but also suppressed colistin (B93849) resistance in Gram-negative bacteria like Klebsiella pneumoniae. nih.gov

Development of Structurally Diverse Compound Sets

The this compound scaffold lends itself to the creation of large and structurally diverse compound libraries. nih.gov This diversity is crucial for exploring a wide range of chemical space and increasing the probability of identifying hits in high-throughput screening campaigns. nih.gov The synthesis of these libraries often involves combinatorial chemistry approaches, where different substituents are systematically introduced at various positions on the pyrimidine and phenyl rings.

For example, a series of N-phenyl-4-aryl-2-pyrimidinamine derivatives were synthesized to identify inhibitors of mediator release from mast cells, a key process in allergic disorders like asthma. nih.gov By varying the aryl group at the 4-position and the substituents on the phenylamino (B1219803) moiety, a large number of analogs were prepared and screened, leading to the identification of a potent inhibitor. nih.gov Similarly, the synthesis of C-2-substituted thienopyrimidine-based inhibitors of human geranylgeranyl pyrophosphate synthase (hGGPPS) demonstrated how structural diversity in the linker and side chains significantly impacts the biological activity of the compounds. nih.gov

The development of N-(2-pyrimidinylamino) benzamide (B126) derivatives as inhibitors of the Hedgehog signaling pathway, which is implicated in cancer, further illustrates this principle. A novel series of these compounds was designed and synthesized, with many exhibiting significant inhibitory effects. nih.gov

Application in Chemical Probe Development

Beyond its role as a scaffold for drug candidates, the this compound structure is also a valuable tool for developing chemical probes. These probes are essential for validating biological targets and visualizing molecular processes within cells. nih.gov

Design of Molecular Probes for Biological Target Validation

Molecular probes are small molecules designed to interact with a specific biological target, allowing researchers to study its function and validate it as a potential drug target. nih.govnih.gov The this compound scaffold can be modified to create such probes. For instance, by incorporating reactive groups or photo-affinity labels, these probes can be used to covalently label and identify the binding partners of a compound within a cell.

The discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as potent inhibitors of Aurora kinases A and B highlights the use of this scaffold in identifying and validating new anticancer targets. nih.gov These compounds were found to induce cell death in cancer cell lines by disrupting mitosis, a process regulated by Aurora kinases. nih.gov The lead compound from this series, CYC116, entered phase I clinical trials, demonstrating the successful translation of a chemical probe into a potential therapeutic agent. nih.gov

Fluorescent Ligands for Receptor Visualization

Attaching a fluorescent dye to a ligand creates a powerful tool for visualizing receptors and other biological targets in real-time. nih.gov These fluorescent ligands allow for the study of receptor localization, trafficking, and dynamics within living cells using techniques like fluorescence microscopy and flow cytometry. nih.gov The this compound scaffold can serve as the core for such fluorescent probes.

While direct examples of fluorescently labeled this compound are not extensively documented in the provided context, the principles of fluorescent ligand design are well-established. nih.govnih.gov The process involves chemically linking a fluorophore to the core scaffold in a way that does not significantly impair its binding affinity or selectivity for the target receptor. nih.gov The development of fluorescent ligands for cannabinoid and adenosine (B11128) receptors showcases the feasibility and utility of this approach for G protein-coupled receptors (GPCRs), a major class of drug targets. nih.govresearchgate.net The imidazole (B134444) unit, a related N-heterocycle, has also been successfully incorporated into fluorescent zinc (II) complexes for potential use in optoelectronic materials. mdpi.com

Future Research Directions and Academic Challenges

Advancements in Targeted Synthesis Methodologies

The efficient and targeted synthesis of N-Phenyl-2-pyrimidinecarboxamide derivatives is fundamental to exploring their therapeutic potential. Future advancements will likely focus on improving yield, structural diversity, and stereochemical control while adhering to the principles of green chemistry.

Researchers are moving beyond traditional multi-step reactions, which can be time-consuming and inefficient. The development of one-pot, multi-component reactions is a key area of focus. These reactions allow for the assembly of complex molecules from simple, readily available starting materials in a single step, significantly streamlining the synthetic process. For instance, novel catalytic systems, particularly those using transition metals like palladium, are enabling more complex and previously inaccessible C-C and C-N bond formations, which are crucial for generating diverse libraries of pyrimidinecarboxamides. nih.gov

Microwave-assisted synthesis is another technique gaining traction for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.gov This high-speed method facilitates rapid lead generation and optimization. Future methodologies will likely involve the refinement of these techniques, such as developing new catalysts that are more stable and active under microwave irradiation, and expanding the repertoire of reactions that can be effectively accelerated. The goal is to create stable chemical intermediates and ensure simple control over reaction conditions to maximize yield and simplify purification processes like column chromatography and recrystallization. google.com

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To move beyond identifying that a compound is active and to understand how it works, a deeper, systems-level approach is required. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful paradigm for elucidating the complex biological mechanisms of this compound derivatives. mdpi.com

Currently, drug discovery often relies on single-omic measurements, which provide an incomplete picture of a drug's effect. nih.gov A future direction is the use of integrated multi-omics to build comprehensive models of a compound's mechanism of action. mdpi.comnih.gov For example, by combining transcriptomics (measuring gene expression) and proteomics (measuring protein levels), researchers can see how a pyrimidinecarboxamide derivative not only changes the transcription of a target gene but also affects the abundance of the corresponding protein and its downstream signaling partners. nih.gov This can reveal the full extent of a drug's impact on cellular pathways and identify potential off-target effects or new therapeutic opportunities. researchgate.net

The challenge lies in the computational complexity of integrating these large, heterogeneous datasets. nih.govresearchgate.net Future research will require the development of sophisticated bioinformatics tools and machine learning algorithms, such as deep learning and attention modules, to align and interpret multi-omics data effectively. mdpi.com These models can help identify the molecular patterns associated with drug response, discover novel biomarkers for patient stratification, and ultimately contribute to the development of more precise and personalized medicines. researchgate.netmdpi.com

Development of Advanced In Vitro and In Silico Screening Platforms

The initial identification of promising "hit" compounds from large chemical libraries is a critical and resource-intensive phase of drug discovery. The development of more advanced and predictive screening platforms is essential for accelerating the evaluation of this compound derivatives.

In Silico Screening: Computational, or in silico, methods are becoming indispensable for prioritizing compounds before they are synthesized and tested in the lab. Advanced molecular docking programs, such as Glide, allow researchers to simulate how thousands of virtual compounds fit into the three-dimensional structure of a biological target, like an enzyme or receptor. nih.gov Future platforms will incorporate more sophisticated algorithms, including quantum mechanics-polarized ligand docking (QPLD), to provide more accurate predictions of binding affinity. nih.gov Furthermore, molecular dynamics simulations, using software like GROMACS, can predict the stability of a compound-target complex over time, offering insights into the durability of the therapeutic effect. nih.gov

In Vitro Screening: For laboratory-based screening, the trend is moving towards more physiologically relevant assay systems. While standard cell viability assays like the MTT assay remain valuable for assessing general cytotoxicity, there is a growing need for high-content screening (HCS) platforms. nih.gov These platforms use automated microscopy and image analysis to simultaneously measure multiple cellular parameters (e.g., protein localization, organelle health, cell morphology), providing a much richer dataset on a compound's effects. The development of 3D cell culture models, such as spheroids and organoids, that more closely mimic the architecture of human tissues will be crucial for improving the predictive power of in vitro screens and reducing the reliance on animal models.

Exploration of Novel Therapeutic Areas for Pyrimidinecarboxamide Scaffolds

While the pyrimidine (B1678525) core is well-established in oncology and virology, the this compound scaffold holds potential across a wider range of diseases. A key future direction is the systematic exploration of this scaffold against new biological targets and in different therapeutic contexts.

Based on the known activities of related structures, several areas are ripe for exploration:

Oncology: Patents for closely related N-phenyl-2-pyrimidine-amine derivatives suggest broad potential against various cancers, including lung, breast, and hematologic malignancies, by targeting key signaling pathways. google.com Future work will involve screening this compound libraries against a diverse panel of cancer cell lines and kinase targets.

Infectious Diseases: The chemical similarity to other carboxamides that have shown activity against neglected tropical diseases, such as visceral leishmaniasis, suggests that this scaffold could be repurposed as an anti-parasitic or anti-fungal agent. nih.gov

Inflammatory Diseases: Many chronic inflammatory conditions are driven by overactive kinases, a class of enzymes that are frequent targets for pyrimidine-based inhibitors. Exploring the activity of this compound derivatives against key inflammatory targets like JAKs or SYK could yield new treatments for diseases like rheumatoid arthritis or lupus.

Computational Tools for Accelerated Research and Discovery

The sheer volume of data generated in modern drug discovery necessitates the use of advanced computational tools to accelerate research. Beyond the screening platforms mentioned earlier, computational chemistry and bioinformatics will play a central role in the entire discovery pipeline for this compound derivatives.

Predictive Modeling: Machine learning models are being developed to predict a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties based solely on its chemical structure. These in silico predictions can help researchers prioritize compounds with more drug-like properties early on, reducing the likelihood of late-stage failures.

Structure-Based Drug Design: When the 3D structure of a biological target is known, computational tools can be used to rationally design molecules that fit perfectly into the target's binding site. Molecular docking and dynamics simulations can guide the iterative process of modifying a lead compound to improve its potency and selectivity, thus rationalizing the design process and improving resistance profiles.

Network Biology: To understand how a drug affects the entire biological system, researchers can use computational tools to build and analyze protein-protein interaction networks. By mapping the known targets of a pyrimidinecarboxamide onto these networks, scientists can predict broader biological consequences, identify potential side effects, and discover opportunities for combination therapies. nih.gov

Addressing Academic Challenges in Lead Optimization and Preclinical Translation

Translating a promising "hit" compound from an initial screen into a viable drug candidate is a major challenge, fraught with scientific and logistical hurdles. For the this compound class, several key academic challenges must be addressed.

Lead Optimization: The process of refining a hit compound into a lead compound—known as hit-to-lead optimization—is a critical step. nih.gov A primary challenge is simultaneously improving a compound's potency against its intended target while minimizing its effects on other targets (off-target activity) to reduce side effects. nih.gov Another significant hurdle is engineering good physicochemical and metabolic properties. Researchers must modify the chemical structure to improve solubility, membrane permeability, and metabolic stability to ensure the compound can reach its target in the body and remain there long enough to be effective. nih.gov This often involves a delicate balancing act, as modifications that improve one property may negatively affect another.

Preclinical Translation: A major academic challenge is the "valley of death" in drug discovery, where promising compounds fail to translate from preclinical models to human clinical trials. A key reason for this is the poor predictivity of early models. Developing more robust in vitro assays that better mimic human physiology and using multiple, diverse animal models can help provide a more accurate assessment of a compound's potential efficacy and safety. Furthermore, identifying specific biomarkers that can track a drug's activity in preclinical studies can provide greater confidence in its mechanism and potential for success in human trials.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-Phenyl-2-pyrimidinecarboxamide derivatives?

The synthesis of this compound derivatives typically involves multi-step reactions, including substitution, reduction, and condensation. For example, a protocol analogous to the preparation of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives () includes:

  • Substitution reactions under alkaline conditions (e.g., using triethylamine in acetonitrile).
  • Reduction with agents like iron powder under acidic conditions for nitro-to-amine conversion.
  • Condensation with activating agents (e.g., carbodiimides) to form carboxamide bonds.
    Purification often employs silica gel chromatography, with solvents like chloroform or acetone for elution .

Basic: How are intermediates and final products characterized in this compound synthesis?

Characterization relies on spectroscopic and spectrometric techniques:

  • NMR spectroscopy : Chemical shifts (e.g., ¹H NMR: δ 125.96–114.36 ppm for aromatic protons) confirm structural integrity .
  • IR spectroscopy : Peaks at ~1620 cm⁻¹ (C=O stretch) and ~1590 cm⁻¹ (C=N/C-O) validate functional groups .
  • Mass spectrometry : ESI-MS (e.g., [M+H]+ observed at 758.2904 vs. calculated 758.2893) ensures molecular weight accuracy .

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Key optimization strategies include:

  • Temperature control : Maintaining 50–60°C during condensation reactions minimizes side products (e.g., from acyl chloride intermediates) .
  • Catalyst selection : Triethylamine enhances nucleophilic substitution efficiency by scavenging HCl .
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates and improve reaction homogeneity .
    Controlled pH during reduction steps (e.g., Fe/HCl systems) further prevents decomposition of amine intermediates .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR data may arise from tautomerism or crystallographic packing effects. For example:

  • X-ray crystallography can resolve ambiguities in bond lengths and angles, as demonstrated for thieno-pyridinecarboxamide derivatives ().
  • Tandem MS/MS helps distinguish isobaric species, particularly when impurities co-elute during HPLC .
  • DFT calculations (density functional theory) predict theoretical spectra to cross-validate experimental observations .

Advanced: What experimental approaches assess the binding affinity of this compound derivatives to biological targets?

  • Ultrafiltration assays : Measure protein binding (e.g., human serum albumin) under physiological conditions, as applied to oxicam derivatives .
  • Surface plasmon resonance (SPR) : Quantifies real-time interactions with immobilized receptors (e.g., kinases or GPCRs).
  • Isothermal titration calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for binding events, critical for structure-activity relationship (SAR) studies.

Advanced: How does X-ray crystallography contribute to understanding the structural dynamics of this compound derivatives?

X-ray crystallography resolves:

  • Conformational flexibility : For example, piperazine rings in 2-(4-phenylpiperazin-1-yl) derivatives adopt chair or boat conformations depending on substituents .
  • Intermolecular interactions : Hydrogen bonding (e.g., N–H···O=C) and π-π stacking stabilize crystal lattices, as seen in thieno-pyridinecarboxamide structures .
  • Solvent effects : Co-crystallized water or methanol molecules may influence bioactivity by altering ligand-receptor binding pockets .

Advanced: What strategies mitigate toxicity or instability in this compound-based compounds?

  • Prodrug design : Masking reactive groups (e.g., acetylating amines) improves metabolic stability .
  • Structural analogs : Replacing labile substituents (e.g., nitro groups with halogens) reduces oxidative degradation .
  • Safety protocols : Adherence to GHS guidelines (e.g., P264/P280 for handling toxic intermediates) minimizes exposure risks .

Advanced: How can computational methods enhance the design of this compound derivatives?

  • Molecular docking : Predicts binding modes to targets like kinases or proteases, guiding SAR optimization.
  • ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
  • QSAR modeling : Correlates substituent electronic properties (e.g., Hammett σ constants) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.